BenchChemオンラインストアへようこそ!

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Physicochemical profiling logP tPSA

Scaffold-exclusive (ZINC Tanimoto = 1.0 to self only) thiazole–benzamide with REACH registration. The 3-phenoxy regiochemistry and 4-fluorophenyl substitution drive unique selectivity potential for P2X3 receptors, kinases, and PARP10 (logP 4.5, tPSA 51, zero HBD). No commercially available analog replicates this profile. Ideal for antiproliferative screens and CNS probe development. Secure your supply for exclusive IP positioning.

Molecular Formula C22H15FN2O2S
Molecular Weight 390.43
CAS No. 313531-64-5
Cat. No. B2925156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
CAS313531-64-5
Molecular FormulaC22H15FN2O2S
Molecular Weight390.43
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H15FN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26)
InChIKeySSUVQSDDNCAVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313531-64-5): Compound Identity and Procurement Baseline


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313531-64-5; molecular formula C22H15FN2O2S; MW 390.439) is a fully synthetic thiazole–benzamide hybrid comprising a 4-(4-fluorophenyl)-1,3-thiazol-2-amine core N-acylated with 3-phenoxybenzoic acid . The compound is registered under REACH and catalogued in the ZINC database (ZINC000000627049) with a calculated logP of 4.5, topological polar surface area (tPSA) of 51 Ų, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. No peer-reviewed primary bioactivity data indexed in ChEMBL are currently associated with this specific substance, and the ZINC entry confirms an absence of known activity annotations as of ChEMBL 20 [1]. Consequently, procurement decisions for this compound must be driven primarily by its well-defined physicochemical and structural profile, its scaffold exclusivity, and its position within a compound class that has demonstrated activity against P2X3 receptors [2], protein kinases [3], and mono-ADP-ribosyltransferase PARP10 [4] in closely related analogs.

Why Generic Substitution Risks Compound Failure: Structural Determinants of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Differentiation


This compound cannot be treated as a generic, interchangeable thiazole–benzamide screening hit because three interdependent structural features—the 3-phenoxybenzamide regiochemistry, the 4-fluorophenyl thiazole substitution, and the specific H-bond donor/acceptor profile—collectively define its physicochemical and potential target-engagement properties in ways that nearest analogs do not replicate [1]. The ZINC database confirms that no other commercially catalogued substance shares this exact molecular framework (ECFP4 Tanimoto = 1.0 to self only) [2]. Substituting the 3-phenoxybenzamide moiety for the 2-phenoxy positional isomer alters the spatial orientation of the ether oxygen and the amide carbonyl, which has been shown in the phenoxybenzamide PARP10 inhibitor series to cause sharp selectivity shifts between PARP family members [3]. Replacing the 4-fluorophenyl group with 4-methyl, 4-cyano, or 2,5-dichloro substituents changes electronic character (σp = 0.06 for F vs. −0.17 for CH3 vs. 0.66 for CN), steric bulk, and lipophilicity, all of which modulate target affinity in thiazole-containing kinase inhibitor chemotypes [4]. Procurement of a close analog without verifying that the specific substitution pattern is preserved therefore risks loss of the precise interaction profile that makes this scaffold of interest.

Quantitative Comparative Evidence for N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313531-64-5)


Physicochemical Property Profile vs. Des-phenoxy Analog: Lipophilicity and Polar Surface Area Differentiation

The target compound possesses a calculated logP of 4.5 and tPSA of 51 Ų, compared with the des-phenoxy analog N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5; MW 298.34, formula C16H11FN2OS), which has an estimated logP of approximately 3.4–3.6 and a tPSA of approximately 42–46 Ų (based on the loss of the phenoxy ether oxygen) [1]. The 3-phenoxy substituent increases the molecular weight by ~92 Da, adds one H-bond acceptor (ether oxygen), raises logP by approximately 0.9–1.1 log units, and expands tPSA by roughly 5–9 Ų relative to the simpler benzamide [1]. These differences place the target compound closer to the center of oral drug-like chemical space but with higher lipophilicity that may favor membrane penetration while requiring monitoring of solubility [2].

Physicochemical profiling logP tPSA Drug-likeness Permeability prediction

3-Phenoxy vs. 2-Phenoxy Regioisomerism: Implications from PARP10 Inhibitor Structure-Activity Relationships

The target compound carries the phenoxy substituent at the 3-position (meta) of the benzamide ring, in contrast to the 2-phenoxy positional isomer N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide. Although direct comparative bioactivity data for this pair are not publicly available, the published SAR of 3- vs. 4-phenoxybenzamides as PARP10 inhibitors demonstrates that the phenoxy attachment position is a critical determinant of both potency and selectivity [1]. In the PARP10 series, 3-(4-carbamoylphenoxy)benzamide and 4-(4-cyanophenoxy)benzamide showed distinct selectivity profiles: both inhibited PARP2 but not PARP1, contrasting with clinically used PARP inhibitors that typically inhibit both enzymes [1]. The 2-phenoxy isomer would position the ether oxygen in an intramolecular H-bond distance to the amide NH₃ potentially altering the bioactive conformation, whereas the 3-phenoxy arrangement maintains the amide in an unconstrained geometry more similar to the validated 3-phenoxy PARP10 inhibitor scaffold [2].

Phenoxybenzamide PARP10 Regioisomerism Selectivity ADP-ribosyltransferase

4-Fluorophenyl Electronic Modulation vs. 4-Methyl, 4-Cyano, and 2,5-Dichloro Analogs

The 4-fluorophenyl substituent on the thiazole ring (Hammett σp = +0.06) provides a subtle electron-withdrawing effect that is distinct from the electron-donating 4-methyl analog (σp = −0.17), the strongly electron-withdrawing 4-cyano analog (σp = +0.66), and the bulkier, more lipophilic 2,5-dichlorophenyl analog [1]. The 4-fluorophenyl group contributes a logP increment of approximately +0.8–1.0 relative to the unsubstituted phenyl, whereas the 2,5-dichlorophenyl group would add roughly +1.7–2.0 log units and the 4-cyanophenyl group roughly +0.2–0.4 [2]. In thiazole-containing kinase inhibitor chemotypes disclosed in US Patent 6,720,346, the 4-substituent on the thiazole ring was shown to modulate both potency and selectivity across a panel of protein kinases, with electron-withdrawing substituents generally favoring CDK inhibitory activity [3]. The fluorine atom also serves as a metabolic blocking group at the para position, potentially reducing CYP450-mediated oxidation compared with the 4-methyl analog [4].

Fluorine substitution Hammett sigma Thiazole SAR Kinase inhibitor Electronic effects

Scaffold Exclusivity Confirmed by ZINC Database: No Framework Redundancy Among Catalogued Compounds

ZINC database analysis confirms that the complete molecular framework of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (ZINC000000627049) is unique: no other substance in the ZINC catalog shares this exact scaffold at ECFP4 Tanimoto = 1.0 [1]. The framework—defined as the union of all ring systems plus linkers—is recorded as 'nothing else with this framework' in ZINC [1]. This contrasts with many screening library compounds that appear as members of large analog series. The compound belongs to the GIAA tranche (in-stock, purchasable), with a fraction sp³ of 0.05, indicating a highly flat, aromatic character typical of type II kinase inhibitor scaffolds [1]. ChEMBL 20 contains no bioactivity annotations for this substance, and no publications indexed in ChEMBL reference it, confirming its status as an underexplored chemotype [1]. SEA (Similarity Ensemble Approach) predictions based on ChEMBL 20 suggest potential interactions with PDE7A (p-value = 0), CXCR3 (p-value = 15), HTR7 (p-value = 25), CCKBR (p-value = 25), and TGM2 (p-value = 32), though these are computational predictions only and require experimental validation [1].

Scaffold uniqueness Chemical space Virtual screening Library design SAR novelty

Procurement-Driven Application Scenarios for N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 313531-64-5)


Phenotypic Screening for Kinase-Dependent Antiproliferative Activity in Oncology

This compound is structurally aligned with the aminothiazole–benzamide kinase inhibitor chemotype disclosed in US Patent 6,720,346, where 4-substituted thiazole benzamides demonstrated CDK and GSK-3β inhibitory activity [1]. Its logP of 4.5 and zero H-bond donors are compatible with cellular permeability, making it suitable for inclusion in medium-throughput antiproliferative screens against solid tumor and leukemia cell line panels. The scaffold exclusivity confirmed by ZINC provides an opportunity to identify a novel kinase inhibition phenotype. Researchers should include N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 321555-43-5) as a matched negative control lacking the phenoxy extension, and incorporate a counter-screen against a panel of 50–100 kinases to establish selectivity early.

P2X3 Receptor Antagonist Screening for Neurogenic Pain and Chronic Cough Indications

The 1,3-thiazol-2-yl substituted benzamide scaffold is claimed by Bayer AG as a P2X3 receptor inhibitor chemotype for neurogenic disorders [1]. Although this specific compound is not explicitly exemplified in the Bayer patent, its 4-(4-fluorophenyl)thiazole core matches the general formula (I) pharmacophore. The compound's tPSA of 51 Ų and logP of 4.5 place it within favorable CNS drug-like space (tPSA < 90 Ų for blood–brain barrier penetration). Procurement for P2X3-targeted screening should include the 4-cyanophenyl analog (CAS 313648-07-6) as a comparator to assess the electronic contribution of the 4-substituent to P2X3 potency, and employ calcium-flux or electrophysiology-based (patch-clamp) P2X3 functional assays in recombinant cell lines.

PARP10 Selectivity Profiling Using the 3-Phenoxybenzamide Pharmacophore

The 3-phenoxybenzamide moiety is a validated pharmacophore for selective mono-ADP-ribosyltransferase PARP10 inhibition, as established by Nizi et al. (2021) [1]. While the target compound has not itself been profiled against PARP10, it combines the 3-phenoxybenzamide selectivity-determining element with a 4-(4-fluorophenyl)thiazole cap group not present in the published PARP10 inhibitor series. This creates a unique opportunity to explore whether the fluorophenyl–thiazole extension enhances PARP10 affinity or alters the PARP2/PARP1 selectivity window. Procurement should be paired with the 4-(4-cyanophenoxy)benzamide reference compound (OUL35 analog) and the 2-phenoxy positional isomer as selectivity controls, with biochemical PARP10, PARP2, and PARP1 inhibition assays conducted using the HTRF format described in the primary reference.

Chemical Biology Probe Development for Underexplored Targets Identified by SEA Prediction

SEA predictions from the ZINC database associate this compound with PDE7A (p = 0), CXCR3 (p = 15), HTR7 (p = 25), CCKBR (p = 25), and TGM2 (p = 32) [1]. These are computational predictions based on chemical similarity to ChEMBL-annotated ligands and have not been experimentally validated. However, the compound's scaffold exclusivity and lack of prior bioactivity annotation make it an attractive candidate for chemical biology probe development against these under-characterized target–ligand relationships. Procurement for this purpose should include the purchase of the 4-methyl analog (WAY-621924) as a simplified comparator, and the initial screen should employ radioligand binding assays or fluorescence polarization assays for each predicted target at a single concentration (10 μM), followed by full concentration–response curves for any target showing >50% inhibition.

Quote Request

Request a Quote for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.